molecular formula C12H12N2O2 B1436707 6-(4-Ethoxyphenyl)pyrimidin-4-ol CAS No. 1351612-19-5

6-(4-Ethoxyphenyl)pyrimidin-4-ol

Cat. No. B1436707
M. Wt: 216.24 g/mol
InChI Key: DPCGJEICMHBNJX-UHFFFAOYSA-N
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Description

“6-(4-Ethoxyphenyl)pyrimidin-4-ol” is a chemical compound that is used in various scientific research areas . It is a pyrimidine derivative, which is a class of compounds that have wide applications in the field of pharmaceuticals .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(4-Ethoxyphenyl)pyrimidin-4-ol”, involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed using various spectroscopic techniques . For instance, the InChI code for a similar compound, “6-(4-methoxyphenyl)pyrimidin-4-ol”, is "1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)" .


Chemical Reactions Analysis

The chemical reactions of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed based on the reactions of similar pyrimidine derivatives . For instance, the pyrimidine (6–4) photoproduct undergoes a photolyase reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed based on similar compounds. For instance, “6-(4-methoxyphenyl)pyrimidin-4-ol” has a molecular weight of 202.21 and is a solid at room temperature .

Scientific Research Applications

3. Anticancer Activity of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

  • Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

4. In Vitro Cytotoxic Evaluation of Pyrazolo [3,4-d]Pyrimidines

  • Results: The results showed that certain compounds had better inhibitory activity against MCF-7 with IC50 values in a micromolar range compared to other substrates .

5. Anticancer Activity of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

  • Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

6. In Vitro Cytotoxic Evaluation of Pyrazolo [3,4-d]Pyrimidines

  • Results: The results showed that certain compounds had better inhibitory activity against MCF-7 with IC50 values in a micromolar range compared to other substrates .

Safety And Hazards

The safety data sheet of a similar compound, pyrimidin-4-ol, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be inferred from the research developments in the field of pyrimidines. Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . The synthetic significance of pyrimidines and their biological characteristics have been studied extensively, and these studies can provide clues for the synthesis of novel pyrimidine analogs with enhanced activities .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGJEICMHBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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